molecular formula C16H11FN2O3 B2568960 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 518351-12-7

2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2568960
CAS No.: 518351-12-7
M. Wt: 298.273
InChI Key: SATVAAIWIJCQBA-UHFFFAOYSA-N
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Description

2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide typically involves the reaction of an indole derivative with a fluorophenyl acetamide precursor. The reaction conditions may include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as a base (e.g., potassium carbonate). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity. The purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield reduced forms of the indole ring or the acetamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced indole derivatives.

Scientific Research Applications

2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide would depend on its specific biological or chemical activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide may include other indole derivatives with different substituents. Examples include:

  • 2-(2,3-dioxoindol-1-yl)-N-phenylacetamide
  • 2-(2,3-dioxoindol-1-yl)-N-(4-chlorophenyl)acetamide
  • 2-(2,3-dioxoindol-1-yl)-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in the presence of the fluorophenyl group, which may impart specific chemical and biological properties. Fluorine atoms are known to influence the lipophilicity, metabolic stability, and binding affinity of compounds, making this derivative potentially distinct from its analogs.

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-13-4-2-1-3-12(13)15(21)16(19)22/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATVAAIWIJCQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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